2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide
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Overview
Description
2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets due to their electron-donating and electron-withdrawing properties .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids . Their planar structure favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions, which are related to this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The properties of tetrazoles suggest that factors such as ph and lipid solubility could potentially influence their action .
Biochemical Analysis
Biochemical Properties
The presence of free N-H in 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .
Molecular Mechanism
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Preparation Methods
The synthesis of 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide can be approached through several routes. One common method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring. Common reagents used in these reactions include molecular iodine, sodium azide, and dicyandiamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antitumor activities.
Medicine: Explored for its analgesic, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide can be compared with other tetrazole-containing compounds such as:
5-phenyl-1H-tetrazole: Known for its use in the synthesis of organolanthanide complexes and corrosion inhibition.
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Exhibits significant anti-inflammatory action. The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
2-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-16(14-9-5-3-6-10-14)18(24)19-13-17-20-21-22-23(17)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFUXFIIWPSQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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